molecular formula C13H18N4O2S B2579898 ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate CAS No. 1421498-83-0

ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate

Cat. No.: B2579898
CAS No.: 1421498-83-0
M. Wt: 294.37
InChI Key: PTZGDKZABOIZBO-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound also contains a thiazole ring, another type of heterocyclic compound that is often found in drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, and HIV .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .


Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not available, similar compounds have been used in the synthesis of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .

Scientific Research Applications

Heterocyclic Synthesis

Heterocyclic compounds are crucial in medicinal chemistry and materials science. Research by Mohareb et al. (2004) focused on synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which share structural similarities with the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This work highlights the versatility of such structures in generating diverse heterocycles.

Fluorescent Chemosensing

The fluorescent chemosensing application for the detection of metal ions was explored by Asiri et al. (2019), who synthesized a pyrazoline-benzothiazole derivative for sensing Cu2+, Fe3+, and Fe2+ ions. Their study demonstrates the compound's potential as a fluorescent chemosensor, with significant fluorescence quenching observed upon interaction with these metal ions (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).

Antibacterial Activity

The development of new antibacterial agents is critical in addressing antibiotic resistance. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, investigating their antibacterial efficacy. Their research indicates the promise of such structures in creating potent antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Catalysis

In catalysis, the study by Magubane et al. (2017) on asymmetric transfer hydrogenation of ketones using (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes showcases the application of pyrazole derivatives in facilitating chemical reactions. Their findings contribute to the understanding of how such compounds can be used to enhance reaction efficiencies (Magubane, Alam, Ojwach, & Munro, 2017).

Reaction Mechanism Studies

Ledenyova et al. (2018) investigated the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, providing insight into the complex behaviors of such compounds under specific conditions. This research is vital for understanding the fundamental processes that govern chemical reactions (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Properties

IUPAC Name

ethyl N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-19-13(18)14-6-5-11-8-20-12(15-11)17-10(3)7-9(2)16-17/h7-8H,4-6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZGDKZABOIZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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